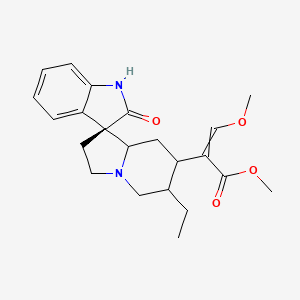![molecular formula C90H82N4O2S2 B1496884 2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B1496884.png)
2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, cyano groups, and a unique pentacyclic structure. Such compounds are often of interest in fields like organic electronics, photonics, and materials science due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure, introduction of the cyano groups, and the attachment of the hexylphenyl groups. Typical reactions might include:
Cyclization reactions: to form the pentacyclic core.
Nucleophilic substitution: to introduce the cyano groups.
Cross-coupling reactions: to attach the hexylphenyl groups.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps for scalability, including:
Catalyst selection: for efficiency.
Reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potentially altering the electronic properties of the molecule.
Reduction: Possibly affecting the cyano groups or the aromatic rings.
Substitution: Introducing different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas.
Substitution reagents: Including halogens or organometallic compounds.
Major Products
The products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with altered electronic or structural properties.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: Due to its complex structure and potential for high electron mobility.
Photonics: For applications in light-emitting diodes or solar cells.
Biology and Medicine
Drug Development: As a scaffold for designing new pharmaceuticals.
Biological Probes: For studying cellular processes.
Industry
Materials Science: In the development of new materials with unique electronic or mechanical properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example:
In electronics: It might interact with other materials to facilitate electron transport.
In biology: It could bind to specific proteins or DNA sequences, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other pentacyclic compounds: With similar core structures but different substituents.
Aromatic compounds: Featuring multiple aromatic rings and cyano groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of a pentacyclic core, multiple cyano groups, and hexylphenyl substituents, which together confer unique electronic and structural properties.
Propriétés
Formule moléculaire |
C90H82N4O2S2 |
|---|---|
Poids moléculaire |
1315.8 g/mol |
Nom IUPAC |
2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C90H82N4O2S2/c1-5-9-13-17-25-59-33-41-65(42-34-59)89(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)87-81(89)51-69(97-87)49-77-83(63(55-91)56-92)71-29-21-23-31-73(71)85(77)95)90(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)82-52-70(98-88(76)82)50-78-84(64(57-93)58-94)72-30-22-24-32-74(72)86(78)96/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50+ |
Clé InChI |
HPGKMAMXRHTGPJ-VFZXRLAXSA-N |
SMILES isomérique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CC=CC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CC=CC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CC=CC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B1496808.png)
![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)
![9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole](/img/structure/B1496811.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1496815.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1496818.png)


![3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B1496828.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1496837.png)
